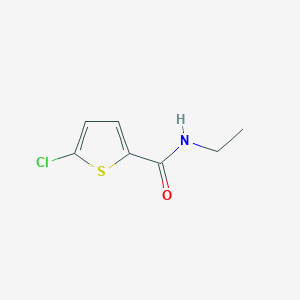
N,N'-Di-pyridin-4-yl-isophthalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-Di-pyridin-4-yl-isophthalamide, commonly known as DPI, is a chemical compound that is widely used in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including signal transduction, cell growth, and differentiation. DPI has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
作用机制
The mechanism of action of DPI involves the inhibition of N,N'-Di-pyridin-4-yl-isophthalamide activity by binding to the catalytic domain of the enzyme. This leads to the disruption of various signaling pathways that are regulated by N,N'-Di-pyridin-4-yl-isophthalamide, resulting in the modulation of various cellular processes.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses. DPI has also been shown to modulate the expression of various genes involved in cellular processes, including cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
DPI has several advantages for use in lab experiments. It is a potent and specific inhibitor of N,N'-Di-pyridin-4-yl-isophthalamide, which makes it a valuable tool for investigating the role of N,N'-Di-pyridin-4-yl-isophthalamide in various cellular processes. Additionally, DPI is relatively stable and has a long shelf life, which makes it a convenient reagent for use in experiments.
However, DPI also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the inhibition of N,N'-Di-pyridin-4-yl-isophthalamide by DPI can lead to off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of DPI in scientific research. One potential application is in the development of new cancer therapies. N,N'-Di-pyridin-4-yl-isophthalamide has been implicated in the development and progression of various types of cancer, and DPI has shown promise as a potential anti-cancer agent.
Another potential application is in the study of inflammation and immune responses. N,N'-Di-pyridin-4-yl-isophthalamide plays a crucial role in the regulation of immune responses, and DPI has been shown to modulate immune cell function in various ways.
Overall, DPI is a valuable tool for investigating the role of N,N'-Di-pyridin-4-yl-isophthalamide in various cellular processes. Its potent and specific inhibition of N,N'-Di-pyridin-4-yl-isophthalamide makes it a valuable reagent for use in scientific research, and its potential therapeutic applications make it an exciting area of future research.
合成方法
The synthesis of DPI involves the reaction of 4-aminopyridine with isophthalic acid chloride in the presence of a base catalyst. The resulting product is then purified and characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
DPI has been widely used in scientific research to investigate the role of N,N'-Di-pyridin-4-yl-isophthalamide in various cellular processes. It has been shown to inhibit N,N'-Di-pyridin-4-yl-isophthalamide activity in vitro and in vivo, leading to a wide range of biological effects. DPI has been used in studies on cancer, inflammation, diabetes, and other diseases.
属性
IUPAC Name |
1-N,3-N-dipyridin-4-ylbenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-15-4-8-19-9-5-15)13-2-1-3-14(12-13)18(24)22-16-6-10-20-11-7-16/h1-12H,(H,19,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLPBQYRVAWPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N3-Di(pyridin-4-yl)isophthalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7580402.png)
![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B7580408.png)




![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)

![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)

![3-ethyl-N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B7580462.png)

